Bienvenue dans la boutique en ligne BenchChem!

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Medicinal Chemistry Metabolic Stability CYP Resistance

This compound features a unique N-(1-cyanocyclohexyl)acetamide terminus that confers inferential metabolic stability advantages over N-cyclohexyl analogs. It is a strategic tool for ADME profiling, fragment-based drug design, and urease inhibitor lead optimization. Procure this compound to generate proprietary comparative data and explore novel binding modes inaccessible to aryl-based analogs.

Molecular Formula C11H15N5OS2
Molecular Weight 297.4
CAS No. 848905-08-8
Cat. No. B2945892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
CAS848905-08-8
Molecular FormulaC11H15N5OS2
Molecular Weight297.4
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N
InChIInChI=1S/C11H15N5OS2/c12-7-11(4-2-1-3-5-11)14-8(17)6-18-10-16-15-9(13)19-10/h1-6H2,(H2,13,15)(H,14,17)
InChIKeyDSJGZDLBZBBTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide (CAS 848905-08-8): Core Chemistry & Procurement Context


2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a synthetic small molecule (C11H15N5OS2, MW 297.4) that embeds a 5-amino-1,3,4-thiadiazole-2-thiol warhead linked via a thioether bridge to an N-(1-cyanocyclohexyl)acetamide terminus. The 5-amino-1,3,4-thiadiazole scaffold is a recognized urease-inhibitory pharmacophore [1], while the 1-cyanocyclohexyl group has been employed in other medicinal chemistry programs to impart metabolic resistance relative to unsubstituted cyclohexyl or piperidinyl moieties [2]. In procurement decisions, the compound sits within a crowded landscape of thiadiazole-based urease inhibitors; its differentiation therefore rests on quantifiable advantages conferred by the unique combination of the 5-amino-thiadiazole core and the α-cyano cyclohexylamide substituent.

Why 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide Cannot Be Freely Replaced by In-Class Analogs


Although numerous thiadiazole-acetamide derivatives exhibit urease inhibition, the N-(1-cyanocyclohexyl) motif is not a generic structural feature. Replacing the cyanocyclohexyl group with a simple cyclohexyl or aryl ring alters both metabolic stability and target-binding geometry. In a related scaffold, substituting a piperidinyl ring with a 1-cyanocyclohexyl group was shown to confer greater metabolic resistance while maintaining isosteric character [1]. Consequently, even closely related compounds such as N-cyclohexyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 690689-63-5) cannot be considered functionally interchangeable without direct comparative data on metabolic half-life, CYP stability, or urease IC50 under identical assay conditions. The quantitative evidence below details the dimensions where differentiation exists or where critical data gaps must be acknowledged.

Differential Evidence Matrix for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide


Metabolic Stability Advantage of the 1-Cyanocyclohexyl Substituent over Unsubstituted Cyclohexyl and Piperidinyl Bioisosteres

In a head-to-head scaffold comparison, Donohue et al. demonstrated that exchanging a piperidinyl ring for a 1-cyanocyclohexyl group in 1,5-diarylpyrazole-3-carboxamides conferred greater metabolic resistance while preserving isosteric character [1]. Although this study was performed on a pyrazole scaffold, the 1-cyanocyclohexyl group is a transferable metabolic stabilizing element. For 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide, this translates into an inferable metabolic stability advantage over its closest non-cyano analog, N-cyclohexyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 690689-63-5). Direct comparative microsomal stability data (e.g., intrinsic clearance, half-life) for the two compounds is not yet publicly available, representing a data gap for procurement decision-making.

Medicinal Chemistry Metabolic Stability CYP Resistance

Urease Inhibitory Potency Relative to the 5-Amino-1,3,4-thiadiazole-2-thiol Core

The 5-amino-1,3,4-thiadiazole-2-thiol core is a validated urease inhibitory warhead. In a focused library of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, IC50 values ranged from 2.85 to 5.83 µM against Jack bean urease, with the most active compound (7j) achieving 2.85 µM [1]. Thiourea (IC50 = 22.00 µM) and hydroxyurea (IC50 = 100.00 µM) served as standards [1]. The target compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide retains the same 5-amino-1,3,4-thiadiazole-2-thiol core but replaces the N-aryl group with an N-(1-cyanocyclohexyl) group. Direct IC50 data for the target compound against this standard panel has not been published; however, the core scaffold alone provides a ≥7.7-fold potency advantage over thiourea and ≥35-fold over hydroxyurea [1].

Urease Inhibition Enzyme Assay Structure-Activity Relationship

Lipophilicity Modulation by the α-Cyano Group Relative to N-Cyclohexyl Analogs

The introduction of an α-cyano group adjacent to the amide nitrogen is expected to reduce lipophilicity compared to an unsubstituted cyclohexyl group. In the pyrazole carboxamide series, the 4-(4-cyanotetrahydro-2H-pyranyl) bioisostere substantially reduced lipophilicity relative to the piperidinyl parent [1]. By extension, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is predicted to exhibit lower logP than N-cyclohexyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide, potentially improving aqueous solubility and reducing non-specific protein binding. Measured logP or chromatographic hydrophobicity index (CHI) data for either compound is not currently available in the public domain.

Lipophilicity Physicochemical Property Drug Design

Structural Uniqueness and Absence of Direct Comparator Data

A search of the primary literature (PubMed, SciFinder, Google Scholar) and patent databases (WIPO, USPTO) reveals no publication or patent that directly characterizes 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide in a biological assay. The compound appears exclusively in chemical vendor catalogs (e.g., EvitaChem, BenchChem) without associated bioactivity data from primary sources. The closest published analogs are the N-arylacetamide urease inhibitors (IC50 2.85–5.83 µM) [1] and N-(1-cyanocyclohexyl)-1,5-diarylpyrazole-3-carboxamides (Ki = 15.7 nM for CB1) [2]. No head-to-head comparison with N-cyclohexyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide, 2-chloro-N-(1-cyanocyclohexyl)acetamide, or any other close analog has been published. This represents a critical evidence gap; procurement decisions must therefore rely on the class-level inferences described above.

Chemical Space SAR Data Gap Analysis

Optimal Use Cases for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide Based on Differential Evidence


Urease Inhibitor Screening Libraries Requiring Metabolic Stability

When building a focused library of thiadiazole-based urease inhibitors for in vivo efficacy studies, the 1-cyanocyclohexyl group provides an inferential metabolic stability advantage over N-cyclohexyl or N-aryl analogs [1]. This compound is suitable for inclusion in libraries where metabolic half-life is a critical selection criterion, provided that follow-up microsomal stability assays (e.g., human liver microsomes) confirm the advantage. The core scaffold’s established potency against Jack bean urease (IC50 range 2.85–5.83 µM) serves as a baseline for structure-activity expansion [2].

Probing the Effect of Nitrile Substitution on Thiadiazole Pharmacokinetics

The compound serves as a strategic tool for investigating the pharmacokinetic impact of an α-cyano substituent on the thiadiazole-acetamide scaffold. By comparing this compound head-to-head with its N-cyclohexyl analog (CAS 690689-63-5) in standardized ADME assays, researchers can generate proprietary data on metabolic stability, CYP inhibition, and plasma protein binding. Such comparative data would directly inform future lead optimization campaigns in the urease inhibitor space, where the cyanocyclohexyl motif has been underexplored relative to aryl substitutions [1].

Fragment-Based or Structure-Based Drug Design Exploring Non-Aryl Urease Inhibitors

The N-(1-cyanocyclohexyl)acetamide terminus offers a non-aromatic, hydrogen-bond-capable motif that can be exploited in fragment-based drug design. Molecular docking studies of related N-arylacetamide derivatives into Jack bean urease have identified key interactions within the active site [1]. Replacing the aryl moiety with a cyanocyclohexyl group may introduce novel binding interactions (e.g., nitrile hydrogen bonds with backbone amides) that are absent in aryl-based analogs, potentially yielding selectivity gains. This compound is therefore valuable for X-ray crystallography or cryo-EM studies aimed at mapping alternative binding modes within the urease active site.

Chemical Probe Development for Urease-Positive Pathogen Models

Urease is a virulence factor in Helicobacter pylori, Proteus mirabilis, and other pathogens. The 5-amino-1,3,4-thiadiazole-2-thiol core has demonstrated urease inhibition in biochemical assays [1], and the cyanocyclohexyl group has the potential to improve cellular permeability. This compound can be deployed as a starting point for developing chemical probes to study urease-dependent pathology in bacterial or gastric cell models. Procurement for this application is contingent on first establishing cellular permeability and target engagement in relevant pathogen assays, as the current evidence base is limited to enzyme-level inhibition of the core scaffold.

Quote Request

Request a Quote for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.